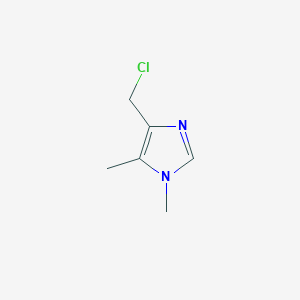
4-(Chloromethyl)-1,5-dimethyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-1,5-dimethyl-1H-imidazole is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a chloromethyl group at the 4-position and two methyl groups at the 1 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-1,5-dimethyl-1H-imidazole typically involves the chloromethylation of 1,5-dimethylimidazole. One common method includes the reaction of 1,5-dimethylimidazole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the imidazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Chloromethyl)-1,5-dimethyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.
Reduction Reactions: Reduction of the chloromethyl group can yield methyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
- Substitution reactions yield various substituted imidazoles.
- Oxidation reactions produce imidazole derivatives with oxidized functional groups.
- Reduction reactions result in the formation of methyl-substituted imidazoles.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-1,5-dimethyl-1H-imidazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-1,5-dimethyl-1H-imidazole involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . This interaction can disrupt normal cellular processes, making the compound useful in studying enzyme inhibition and protein function.
Comparación Con Compuestos Similares
- 4-(Bromomethyl)-1,5-dimethyl-1H-imidazole
- 4-(Hydroxymethyl)-1,5-dimethyl-1H-imidazole
- 4-(Methoxymethyl)-1,5-dimethyl-1H-imidazole
Comparison:
- 4-(Chloromethyl)-1,5-dimethyl-1H-imidazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its bromomethyl, hydroxymethyl, and methoxymethyl analogs . The chlorine atom’s electronegativity and size influence the compound’s chemical behavior, making it more reactive in nucleophilic substitution reactions compared to its analogs.
Propiedades
Fórmula molecular |
C6H9ClN2 |
|---|---|
Peso molecular |
144.60 g/mol |
Nombre IUPAC |
4-(chloromethyl)-1,5-dimethylimidazole |
InChI |
InChI=1S/C6H9ClN2/c1-5-6(3-7)8-4-9(5)2/h4H,3H2,1-2H3 |
Clave InChI |
DNBZKGXAXZJBER-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CN1C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



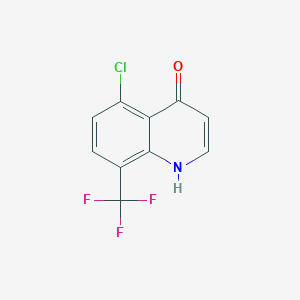

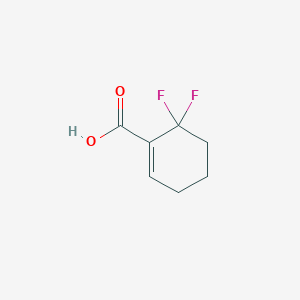
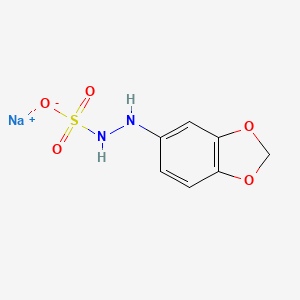



![6-Nitro-1-((2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)-1H-indazole](/img/structure/B12844166.png)

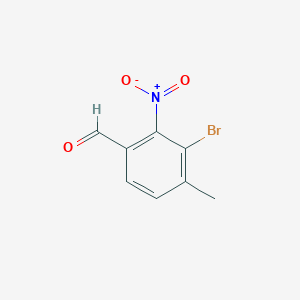
![2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12844185.png)
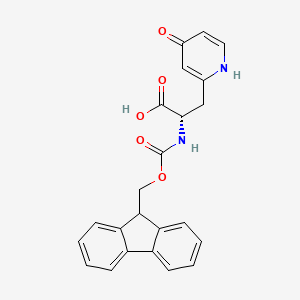
![1-(3-Chloro-4-[(cyclopropylamino) methyl]phenyl)ethanone](/img/structure/B12844208.png)
